"Bis(2-cyanoethyl) ether" CAS number 1656-48-0
"Bis(2-cyanoethyl) ether" CAS number 1656-48-0
An In-Depth Technical Guide to Bis(2-cyanoethyl) ether (CAS: 1656-48-0) for Scientific Professionals
Introduction
Bis(2-cyanoethyl) ether, also known by its systematic IUPAC name 3,3'-Oxydipropionitrile, is a difunctional organic compound with the CAS number 1656-48-0.[1][2][3][4] Characterized by a central ether linkage flanked by two ethylnitrile groups, this molecule serves as a highly versatile and reactive intermediate in organic synthesis.[3][5] Its appearance is typically a colorless to pale yellow or brown liquid.[1][3] While stable under neutral conditions, its cyano groups and ether bond offer specific reaction sites, enabling its transformation into a variety of valuable downstream products, including dicarboxylic acids, diamines, and polymers.[3][5]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, core reactivity, applications, and safety protocols associated with Bis(2-cyanoethyl) ether. The insights herein are intended to facilitate its effective and safe use in advanced research and development settings.
Physicochemical Properties and Molecular Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. Bis(2-cyanoethyl) ether is very soluble in water and possesses a relatively low volatility.[1][3] Key identifying and physical data are summarized below.
Chemical Structure
Caption: Chemical Structure of Bis(2-cyanoethyl) ether.
Identification and Properties Table
| Identifier/Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][3][4][6][7] |
| Molecular Formula | C₆H₈N₂O | [1][2][3][7] |
| Molecular Weight | 124.14 g/mol | [2][4][7] |
| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][4][8] |
| Synonyms | 3,3'-Oxydipropionitrile, 2,2'-Dicyanodiethyl ether | [3][4][7] |
| Appearance | Clear, colorless to brown liquid | [1][3] |
| Melting Point | -26.3 °C | [1][8] |
| Boiling Point | ~306-314 °C (at 1 atm) | [1][8] |
| 110-112 °C (at 0.5 mmHg) | ||
| Density | 1.043 g/mL (at 25 °C) | |
| Solubility in Water | Very soluble | [1] |
| Flash Point | 113-149 °C | [1] |
| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N | [2][4][8] |
| SMILES | N#CCCOCCC#N | [8] |
Synthesis Pathway and Representative Protocol
The primary and most efficient method for producing Bis(2-cyanoethyl) ether is through the reaction of acrylonitrile with ethylene cyanohydrin, facilitated by an alkaline catalyst.[5] This process, a form of cyanoethylation, is notable for its high yields and purity.[5] Attempts to synthesize this compound via other routes, such as reacting bis(2-chloro-ethyl) ether with alkali metal cyanides, have proven unsuccessful.[5]
Reaction Mechanism
The synthesis proceeds via a base-catalyzed Michael addition. The alkaline catalyst (e.g., NaOH) deprotonates the hydroxyl group of ethylene cyanohydrin, forming an alkoxide. This nucleophilic alkoxide then attacks the β-carbon of acrylonitrile. The resulting intermediate is then protonated by water or another proton source to yield the final product. The reaction can be accelerated by moderate warming.[5]
Caption: Simplified workflow of the base-catalyzed synthesis.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from the methodology described in U.S. Patent 2,382,036.[5] It serves as a self-validating system where reaction completion can be monitored by the disappearance of reactants using techniques like GC or TLC.
Materials:
-
Ethylene cyanohydrin (1.0 mol)
-
Acrylonitrile (1.0 mol)
-
50% Sodium hydroxide solution (catalyst)
-
Water-immiscible solvent (e.g., ethylene dichloride or benzene)
-
Dilute hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine ethylene cyanohydrin (71 g, 1 mol) and acrylonitrile (53 g, 1 mol).
-
Initiation: Cool the mixture to approximately 10 °C using an ice bath. While stirring vigorously, add the 50% sodium hydroxide solution (1 g) dropwise, ensuring the temperature does not exceed 20-25 °C. The causality for this temperature control is to prevent runaway polymerization of acrylonitrile.
-
Reaction Progression: After the catalyst addition is complete, allow the mixture to warm to room temperature and continue stirring. The reaction is exothermic; gentle cooling may be required. Stir for an additional 2-4 hours to ensure completion.
-
Workup - Neutralization: Once the reaction is complete, neutralize the alkaline catalyst by adding dilute hydrochloric acid dropwise until the mixture is neutral to litmus paper. This step is critical to prevent base-catalyzed side reactions during purification.
-
Isolation:
-
Solvent Extraction: Add a water-immiscible solvent like ethylene dichloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Distillation: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation. Bis(2-cyanoethyl) ether distills at approximately 160-165 °C at 5-6 mm Hg.[5]
-
Core Applications & Chemical Reactivity
The synthetic utility of Bis(2-cyanoethyl) ether stems from the reactivity of its two nitrile functional groups and the stability of the ether linkage. This allows it to serve as a C3 building block for a range of more complex molecules.[3][9]
Caption: Key chemical transformations of Bis(2-cyanoethyl) ether.
Hydrolysis to Dicarboxylic Acids
The twin nitrile groups can be readily hydrolyzed under acidic conditions (e.g., using aqueous sulfuric acid) to yield the corresponding dicarboxylic acid, 3,3'-oxybis(propanoic acid).[5] This diacid is a valuable monomer for the synthesis of specialty polyamides and polyesters, and can be used as a flexible linker in metal-organic frameworks or in the design of drug molecules.
Hydrogenation to Diamines
Catalytic hydrogenation of the nitrile groups, typically using catalysts like Raney Nickel or Cobalt under hydrogen pressure, reduces them to primary amines, yielding 3,3'-oxybis(propan-1-amine).[5] This flexible diamine is a crucial building block for:
-
Polyamide Resins: Reacting with dicarboxylic acids to form specialized nylons.
-
Epoxy Curing Agents: The primary amine groups can react with epoxy resins.
-
Pharmaceutical Scaffolds: Diamines are fundamental components in the synthesis of various heterocyclic compounds and as linkers in drug-conjugate chemistry.
Use in Oligonucleotide Synthesis
While Bis(2-cyanoethyl) ether itself is not directly used, the 2-cyanoethyl group is a critical protecting group in automated DNA/RNA synthesis. A related phosphoramidite reagent, Bis(2-cyanoethyl) diisopropylphosphoramidite , is employed as a phosphitylating agent.[10] The cyanoethyl group serves as a phosphate protecting group that is stable to the conditions of oligonucleotide assembly but can be easily removed during the final deprotection step. This highlights the utility of the cyanoethyl moiety in complex biological synthesis, a field of great importance to drug development.
Safety, Handling, and Storage
Bis(2-cyanoethyl) ether is classified as a hazardous chemical and requires careful handling to minimize exposure.[6][11] Adherence to established safety protocols is mandatory.
Hazard Identification
The compound presents several health risks upon exposure.[1][6][11]
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][11] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[6][11] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[6][11] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][6][11] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][6][11] |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation.[6][11] |
Recommended Handling and PPE
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[6]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
-
Peroxide Formation: As an ether, this compound may have the potential to form explosive peroxides upon prolonged exposure to air.[2] It is classified as a Class D peroxide-forming chemical.[2]
-
Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1]
Conclusion
Bis(2-cyanoethyl) ether (CAS 1656-48-0) is a synthetically valuable chemical intermediate defined by its dual nitrile functionality and central ether linkage. Its straightforward, high-yield synthesis and its ability to be converted into key building blocks like dicarboxylic acids and diamines make it a significant resource for materials science and organic synthesis. For professionals in drug development, its derivatives serve as important linkers and scaffolds, while the related 2-cyanoethyl protecting group is fundamental to oligonucleotide synthesis. Proper understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables its effective and responsible application in pioneering research and development endeavors.
References
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Fisher Scientific. (2025). Safety Data Sheet: Bis(2-cyanoethyl) ether.
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PrepChem.com. (n.d.). Synthesis of bis-(2-cyanoethyl) ether. Retrieved from
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ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0). Retrieved from
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CymitQuimica. (n.d.). CAS 1656-48-0: Bis(2-cyanoethyl) ether. Retrieved from
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Chemcasts. (n.d.). bis(2-cyanoethyl) ether Properties vs Temperature. Retrieved from
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Thermo Fisher Scientific. (2025). Safety Data Sheet: Bis(2-cyanoethyl) ether.
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Chemcasts. (n.d.). Thermophysical Properties of bis(2-cyanoethyl) ether. Retrieved from
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Santa Cruz Biotechnology, Inc. (n.d.). 2-Cyanoethyl ether. Retrieved from
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Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.
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Fisher Scientific. (n.d.). Bis(2-cyanoethyl) ether, 98%. Retrieved from
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Sigma-Aldrich. (n.d.). 2-Cyanoethyl ether, 98%. Retrieved from
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MedChemExpress. (n.d.). Bis(2-cyanoethyl) diisopropylphosphoramidite. Retrieved from
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Wikipedia. (n.d.). Propionitrile. Retrieved from
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